Dimethyl trans-3-Hexenedioate
Overview
Description
Dimethyl trans-3-Hexenedioate, with the chemical formula C<sub>8</sub>H<sub>12</sub>O<sub>4</sub>, is an organic compound. It belongs to the class of hexenedioic acid esters. This compound is characterized by its fruity odor and is commonly used in perfumery and flavoring.
Synthesis Analysis
The synthesis of Dimethyl trans-3-Hexenedioate involves the esterification of trans-3-Hexenedioic acid (also known as sorbic acid) with methanol. The reaction typically occurs under acidic conditions, catalyzed by a strong acid such as sulfuric acid. The esterification process yields the desired product, Dimethyl trans-3-Hexenedioate.
Molecular Structure Analysis
Dimethyl trans-3-Hexenedioate has the following molecular structure:
!Molecular Structure)
Chemical Reactions Analysis
Dimethyl trans-3-Hexenedioate can participate in various chemical reactions. Notably, it can undergo hydrolysis in the presence of water and an acid or base, yielding trans-3-Hexenedioic acid and methanol. Additionally, it may react with nucleophiles, such as alcohols or amines, to form different esters or amides.
Physical And Chemical Properties Analysis
- Physical Properties :
- Odor : Fruity
- Appearance : Colorless to pale yellow liquid
- Melting Point : Approximately -20°C
- Boiling Point : Approximately 220°C
- Chemical Properties :
- Solubility : Soluble in organic solvents (e.g., ethanol, acetone)
- Stability : Stable under normal conditions
Scientific Research Applications
Catalytic Processes and Chemical Synthesis
Dimethyl trans-3-Hexenedioate plays a significant role in various catalytic processes and chemical syntheses. For instance, its formation has been achieved through the selective tail-to-tail dimerization of methyl methacrylate, catalyzed by N-heterocyclic carbene, showcasing its potential in creating specific molecular structures (Matsuoka et al., 2011). Additionally, this compound has been utilized in the synthesis of novel renewable polyesters and polyamides via olefin metathesis, highlighting its application in developing environmentally sustainable materials (Dewaele et al., 2016).
Isomerization and Dimerization Studies
Research has also focused on the isomerization and dimerization characteristics of compounds related to Dimethyl trans-3-Hexenedioate. Studies on the stereospecificity of catalytic isomerization of olefins, such as 3,4-dimethyl-3-hexenes, provide insights into the chemical behavior and potential applications of these compounds in various industrial processes (Maurel et al., 1971). The linear dimerization of acrylates by palladium and rhodium catalysts, impacting the yield and selectivity of linear dialkyl hexenedioates, further exemplifies the compound's relevance in chemical manufacturing (Nugent & Mckinney, 1985).
Pharmaceutical Research
In the pharmaceutical domain, compounds structurally similar to Dimethyl trans-3-Hexenedioate have been explored for their potential in treating various health conditions. For example, studies on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioids reveal their efficacy in gastrointestinal motility disorders, suggesting the therapeutic potential of related compounds (Zimmerman et al., 1994).
Environmental and Biological Studies
Environmental and biological studies have also utilized similar compounds to understand plant-insect interactions and nutrient levels. Research on insect-induced plant volatiles in Bt and conventional oilseed rape plants, including compounds like trans-3-hexenedioate, sheds light on the complex interactions within ecosystems and their potential agricultural implications (Ibrahim et al., 2008).
Safety And Hazards
Dimethyl trans-3-Hexenedioate is generally considered safe for use in perfumery and flavoring. However, as with any chemical, precautions should be taken:
- Inhalation : Avoid inhaling vapors.
- Skin Contact : Prolonged skin contact may cause irritation.
- Eye Contact : May cause eye irritation.
- Ingestion : Not intended for consumption.
Always follow safety guidelines and wear appropriate protective equipment when handling this compound.
Future Directions
Research on Dimethyl trans-3-Hexenedioate could explore its potential applications beyond perfumery and flavoring. Investigating its biological activity, environmental impact, and industrial uses may reveal new avenues for this compound.
properties
IUPAC Name |
dimethyl (E)-hex-3-enedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-4H,5-6H2,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSQPCGPYWRIPB-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC=CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C/C=C/CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347459 | |
Record name | Dimethyl (E)-hex-3-enedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl trans-3-Hexenedioate | |
CAS RN |
25126-93-6 | |
Record name | 25126-93-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl (E)-hex-3-enedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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